

The Structure-Activity Relationship of 5-Methoxy- β -methyltryptamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-beta-methyltryptamine

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Introduction

5-Methoxy- β -methyltryptamine (5-MeO- β -MT) is a tryptamine derivative with known psychoactive properties, belonging to a class of compounds that has garnered significant interest for its potential therapeutic applications in various neuropsychiatric disorders. Understanding the structure-activity relationship (SAR) of 5-MeO- β -MT is crucial for elucidating its mechanism of action and for the rational design of novel compounds with improved pharmacological profiles. This technical guide provides a comprehensive overview of the SAR of 5-MeO- β -MT, focusing on its interactions with key serotonin receptors, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Structure and Key Modifications

The core structure of 5-MeO- β -MT consists of an indole ring system with a methoxy group at the 5-position and a β -methylated ethylamine side chain at the 3-position. Modifications to these key areas of the molecule can significantly impact its pharmacological activity. The SAR of 5-methoxytryptamines is primarily dictated by their interactions with serotonin receptors, particularly the 5-HT_{1A} and 5-HT_{2A} subtypes.^{[1][2][3]}

Receptor Binding and Functional Activity

The primary molecular targets of 5-MeO- β -MT and its analogs are the 5-HT1A and 5-HT2A receptors. The affinity (K_i) and functional potency (EC_{50}) at these receptors are critical determinants of a compound's overall pharmacological profile. While specific quantitative data for 5-MeO- β -MT is not readily available in the searched literature, extensive research on its close analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and other related compounds provides significant insights into its likely properties.

Table 1: Receptor Binding Affinities (K_i) of 5-Methoxytryptamine Analogs

Compound	5-HT1A (K_i , nM)	5-HT2A (K_i , nM)	5-HT2C (K_i , nM)	Reference
5-MeO-DMT	Potent	Potent	Low Affinity	[4]
5-MeO-DiPT	35	5620	1700	[5]

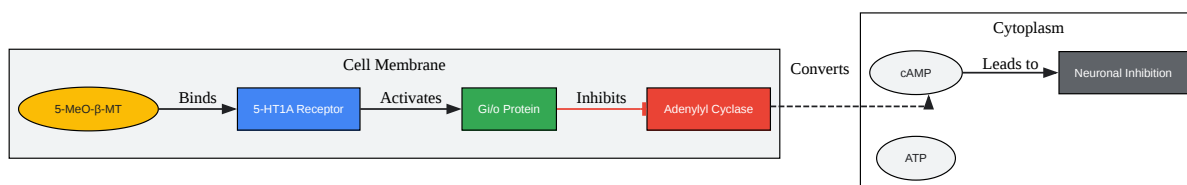
Table 2: Functional Potencies (EC_{50}) of 5-Methoxytryptamine Analogs

Compound	5-HT1A (EC_{50} , nM)	5-HT2A (EC_{50} , nM)	Assay Type	Reference
5-MeO-DMT	Equipotent to 5-HT2A	Equipotent to 5-HT1A	BRET	[1]
5-MeO-AMT	-	2 - 8.4	Calcium flux	[6]

Signaling Pathways

The interaction of 5-MeO- β -MT with 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.

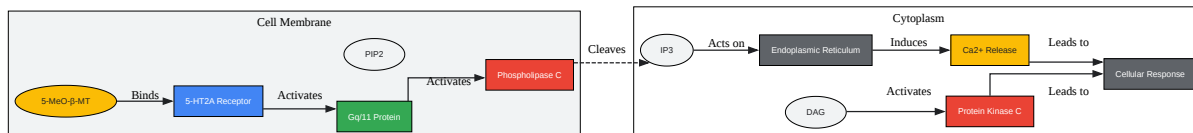
5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_i/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability.

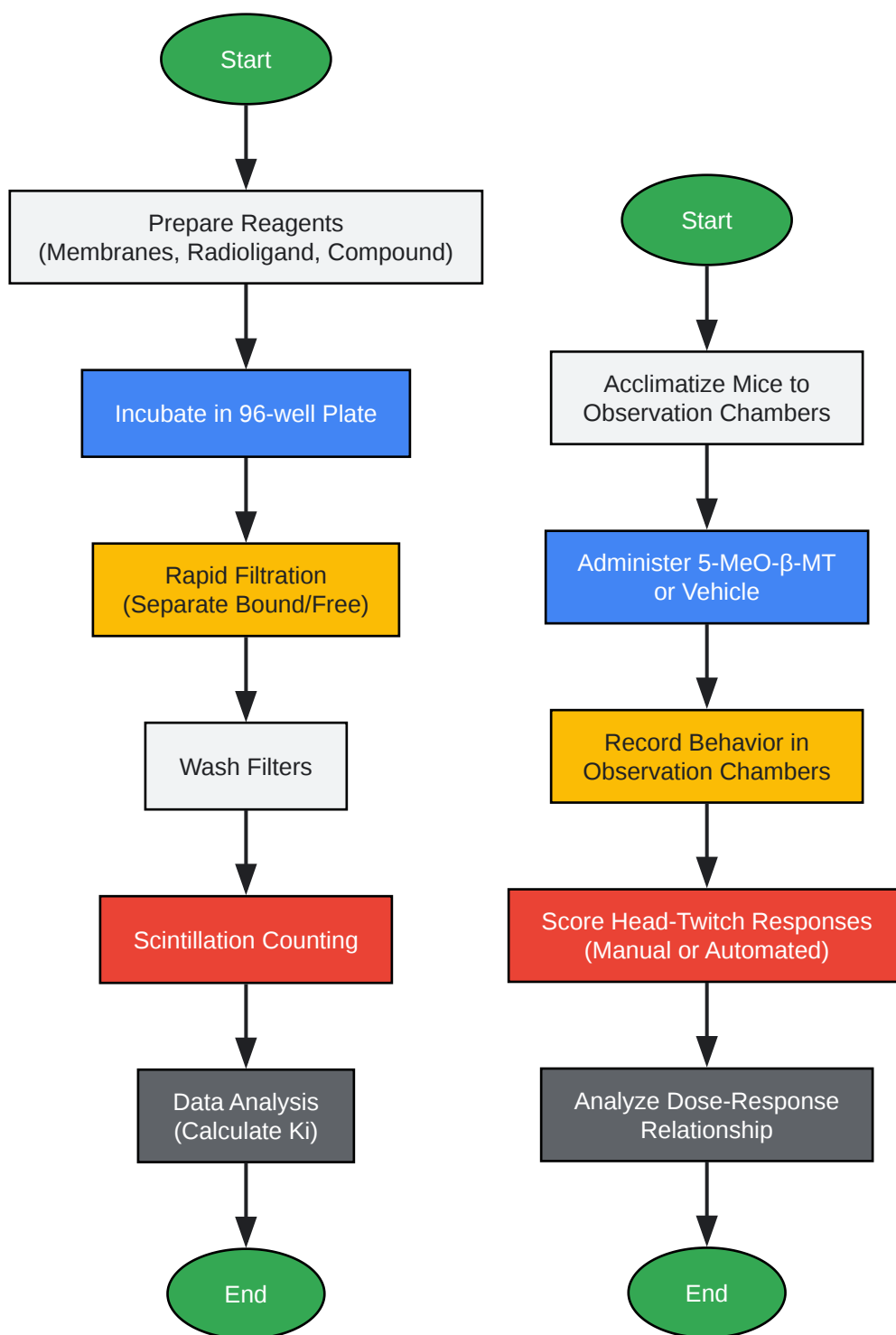


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Caption: 5-HT1A Receptor Gi-coupled Signaling Pathway.

5-HT2A Receptor Signaling: The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating a variety of cellular responses.





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